Ethanedione, bis[4-(1,1-dimethylethyl)phenyl]-

Catalog No.
S3345500
CAS No.
76471-78-8
M.F
C22H26O2
M. Wt
322.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethanedione, bis[4-(1,1-dimethylethyl)phenyl]-

CAS Number

76471-78-8

Product Name

Ethanedione, bis[4-(1,1-dimethylethyl)phenyl]-

IUPAC Name

1,2-bis(4-tert-butylphenyl)ethane-1,2-dione

Molecular Formula

C22H26O2

Molecular Weight

322.4 g/mol

InChI

InChI=1S/C22H26O2/c1-21(2,3)17-11-7-15(8-12-17)19(23)20(24)16-9-13-18(14-10-16)22(4,5)6/h7-14H,1-6H3

InChI Key

YCAUHIWHXSSOGQ-UHFFFAOYSA-N

SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)C(=O)C2=CC=C(C=C2)C(C)(C)C

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)C(=O)C2=CC=C(C=C2)C(C)(C)C

Ethanedione, bis[4-(1,1-dimethylethyl)phenyl]-, also known as 1,2-bis(4-(tert-butyl)phenyl)ethane-1,2-dione, is an organic compound with the molecular formula C22H26O2C_{22}H_{26}O_{2} and a molecular weight of approximately 322.4 g/mol. This compound appears as a yellowish powder and is sparingly soluble in water while being soluble in various organic solvents . Its structure consists of two tert-butyl-substituted phenyl groups attached to an ethanedione backbone, which contributes to its unique chemical properties.

Typical for diketones. It can undergo:

  • Condensation Reactions: It can react with amines or alcohols to form corresponding derivatives.
  • Oxidation: The diketone functionality allows it to be oxidized under specific conditions to yield various products.
  • Reduction: It can be reduced to form alcohols or other functional groups depending on the reducing agent used.

These reactions make it a versatile intermediate in organic synthesis .

The synthesis of ethanedione, bis[4-(1,1-dimethylethyl)phenyl]- can be achieved through several methods:

  • Condensation of Ketones: One common approach involves the condensation of appropriate ketones under acidic or basic conditions to yield the diketone structure.
  • Friedel-Crafts Acylation: This method can also be employed where acylation of phenolic compounds occurs using acetic anhydride or similar reagents.

These methods highlight its accessibility for use in laboratory settings and industrial applications .

Ethanedione, bis[4-(1,1-dimethylethyl)phenyl]- serves multiple roles in scientific research and industry:

  • Organic Synthesis Reagent: It is widely used as a reagent in various organic synthesis processes.
  • Polymerization Catalyst: The compound acts as a catalyst in polymerization reactions, facilitating the formation of polymers.
  • Coordination Chemistry Ligand: It is employed as a ligand in coordination chemistry due to its ability to coordinate with metal ions.
  • Pharmaceutical Synthesis: The compound is utilized in the synthesis of pharmaceuticals and natural products, serving as a building block for complex molecules .

Interaction studies involving ethanedione, bis[4-(1,1-dimethylethyl)phenyl]- have primarily focused on its role as a ligand and its interactions with enzymes. These studies help elucidate its mechanism of action and potential applications in drug design. Understanding these interactions is crucial for optimizing its use in various chemical processes and biological systems .

Ethanedione, bis[4-(1,1-dimethylethyl)phenyl]- shares structural similarities with several compounds. Below is a comparison highlighting its uniqueness:

Compound NameMolecular FormulaKey Features
Ethanone, 1-[4-(1,1-dimethylethyl)phenyl]-C12H16OC_{12}H_{16}OSimpler structure; primarily used in flavoring
4-tert-ButylacetophenoneC12H16OC_{12}H_{16}OContains one phenyl group; used in synthesis
2,3-Dihydroxy-5-tert-butylacetophenoneC15H20O3C_{15}H_{20}O_3Contains hydroxyl groups; more polar

Ethanedione, bis[4-(1,1-dimethylethyl)phenyl]- stands out due to its diketone functionality combined with the bulky tert-butyl groups that enhance its steric properties and solubility characteristics compared to simpler analogs. This unique combination allows it to serve diverse roles in chemical synthesis and biological studies.

XLogP3

6.7

Wikipedia

Ethanedione, bis[4-(1,1-dimethylethyl)phenyl]-

Dates

Modify: 2023-08-19

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